molecular formula C6H5BrClN3O B15314075 6-bromo-5-chloro-N-methylpyrazine-2-carboxamide

6-bromo-5-chloro-N-methylpyrazine-2-carboxamide

Cat. No.: B15314075
M. Wt: 250.48 g/mol
InChI Key: CJJKKONXQWIVGG-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-methylpyrazine-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-N-methylpyrazine-2-carboxamide can be achieved through various methods. One common approach involves the Suzuki reaction, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-chloro-N-methylpyrazine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

6-bromo-5-chloro-N-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H5BrClN3O/c1-9-6(12)3-2-10-5(8)4(7)11-3/h2H,1H3,(H,9,12)

InChI Key

CJJKKONXQWIVGG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C(=N1)Br)Cl

Origin of Product

United States

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